3-Oxo-11-methoxytabersonine is classified as an aspidosperma-type alkaloid. It is found in various species within the Apocynaceae family, notably in Melodinus axillaris and Tabernaemontana bovina. These plants are recognized for their diverse array of bioactive compounds, many of which exhibit significant pharmacological properties, including anticancer activities .
The synthesis of 3-oxo-11-methoxytabersonine can be approached through several methodologies, often involving complex organic reactions typical of alkaloid synthesis. Notably, the compound can be synthesized using techniques such as:
These synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The molecular structure of 3-oxo-11-methoxytabersonine features a complex arrangement typical of indole alkaloids. Key structural characteristics include:
The three-dimensional conformation and stereochemistry are critical for its interaction with biological targets, influencing its pharmacological effects .
3-Oxo-11-methoxytabersonine participates in various chemical reactions that can modify its structure or enhance its biological activity. Some relevant reactions include:
The mechanism of action for 3-oxo-11-methoxytabersonine has been studied primarily in the context of cancer treatment. It has been shown to activate key signaling pathways involved in cell cycle regulation and apoptosis:
These actions culminate in reduced cell viability in cancer cell lines such as H157 and A549, indicating its potential as an anticancer agent .
The physical and chemical properties of 3-oxo-11-methoxytabersonine contribute significantly to its biological activity:
These properties are critical when considering formulation strategies for therapeutic applications .
3-Oxo-11-methoxytabersonine exhibits promising applications primarily in cancer therapy due to its cytotoxic effects on various cancer cell lines. Key applications include:
Monoterpenoid Indole Alkaloids (MIAs) represent a structurally diverse class of over 3,000 plant natural products derived from the condensation of tryptamine and the iridoid glucoside secologanin [4] [7]. These compounds are primarily biosynthesized in plant families including Apocynaceae, Loganiaceae, and Rubiaceae. Their molecular architectures feature a bicyclic indole moiety fused with monoterpenoid-derived fragments, classified into three major structural groups: Corynanthe (e.g., ajmalicine), Aspidosperma (e.g., tabersonine), and Iboga (e.g., catharanthine) [4]. MIAs exhibit significant pharmacological activities, with prominent examples including the anticancer agents vinblastine and vincristine, the antihypertensive reserpine, and the antiarrhythmic ajmaline [4] [8]. The biosynthesis of MIAs proceeds through strictosidine as a universal intermediate, which undergoes enzymatic transformations including oxidations, reductions, and rearrangements to generate structural diversity [5] [10].
3-Oxo-11-methoxytabersonine is a functionally oxidized and methylated derivative of tabersonine, a principal Aspidosperma-type MIA. Its chemical structure features a ketone at the C-3 position and a methoxy group at C-11 (Table 1), modifications associated with enhanced bioactivity and metabolic stability. This compound exemplifies how minor structural alterations in MIAs can significantly influence their biological properties, making it a compelling subject for structure-activity relationship studies [3] [8]. Recent investigations highlight its cytotoxic potential against colorectal cancer cells, positioning it as a candidate for anticancer lead optimization [8].
The compound was first isolated from Melodinus axillaris (Apocynaceae) during phytochemical screenings of Asian medicinal plants [8]. Its identification coincided with expanded research on tabersonine derivatives in the 2010–2020 period, during which 444 MIAs were documented from six Apocynaceae genera [4]. Structural elucidation relied on advanced spectroscopic techniques, including nuclear magnetic resonance and high-resolution mass spectrometry, which confirmed the distinct 3-oxo and 11-methoxy substitutions differentiating it from tabersonine (Table 1) [8].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7